molecular formula C16H11NO2 B12007128 6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione CAS No. 22965-11-3

6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione

Cat. No.: B12007128
CAS No.: 22965-11-3
M. Wt: 249.26 g/mol
InChI Key: YIOHEAHCPFGXLB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Palladium catalysts and hydrogen gas.

    Reduction: Palladium catalysts and dry methanol.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields a hydrogenated product, while substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione involves its interaction with molecular targets such as tubulin polymerase and cyclin-dependent kinases. These interactions inhibit the polymerization of tubulin and the activity of kinases, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

CAS No.

22965-11-3

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaene-15,16-dione

InChI

InChI=1S/C16H11NO2/c18-15-12-6-3-5-11-9-8-10-4-1-2-7-13(10)17(14(11)12)16(15)19/h1-7H,8-9H2

InChI Key

YIOHEAHCPFGXLB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N3C4=C1C=CC=C4C(=O)C3=O

Origin of Product

United States

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